2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide
Overview
Description
2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide is a heterocyclic compound featuring a pyrazole ringIt is a white or off-white crystalline solid that is moderately soluble in water and organic solvents such as methanol and ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to maximize yield and purity, often using continuous flow reactors to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form Schiff bases.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base like sodium hydroxide.
Condensation Reactions: Aldehydes or ketones are used, often under acidic or basic conditions.
Cyclization Reactions: Cyclization can be facilitated by heating the compound with appropriate reagents like phosphorus oxychloride.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Condensation Reactions: Schiff bases and related compounds.
Cyclization Reactions: Various heterocyclic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-1-methyl-1H-pyrazole: Similar structure but lacks the acetamide group.
2-amino-1H-pyrazole: Lacks the methyl group on the pyrazole ring.
N-(1-methyl-1H-pyrazol-3-yl)acetamide: Lacks the amino group.
Uniqueness
2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide is unique due to the presence of both an amino group and an acetamide group on the pyrazole ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-amino-N-(1-methylpyrazol-3-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-10-3-2-5(9-10)8-6(11)4-7/h2-3H,4,7H2,1H3,(H,8,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORREARDRZZTRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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